Stigmalactam

Beschreibung

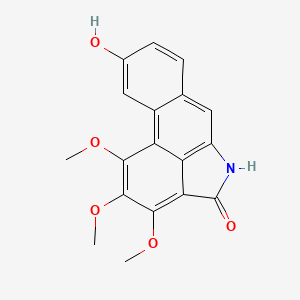

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H15NO5 |

|---|---|

Molekulargewicht |

325.3 g/mol |

IUPAC-Name |

4-hydroxy-13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |

InChI |

InChI=1S/C18H15NO5/c1-22-15-12-10-7-9(20)5-4-8(10)6-11-13(12)14(18(21)19-11)16(23-2)17(15)24-3/h4-7,20H,1-3H3,(H,19,21) |

InChI-Schlüssel |

GHYWNOWXFZMSSL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)OC)OC |

Synonyme |

stigmalactam |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation of Stigmalactam

Isolation Methodologies from Natural Matrices

Purification Strategies for Stigmalactam

Extraction : Dried and powdered plant material is extracted with a solvent like aqueous methanol (B129727). nih.gov

Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, or dichloromethane, to create fractions with reduced complexity. nih.gov

Initial Chromatography : The resulting fractions are subjected to column chromatography, frequently using silica (B1680970) gel or Sephadex LH-20, to achieve initial separation. core.ac.uknih.gov

Fine Purification : Fractions containing this compound are further purified using repeated column chromatography with different solvent systems or by preparative/semi-preparative HPLC to yield the pure compound. core.ac.uknih.gov

This combination of techniques is essential to navigate the chemical complexity of the plant extracts and isolate this compound with a high degree of purity for structural elucidation and further research. core.ac.uknih.gov

Biosynthetic Pathways of Stigmalactam

Precursor Compounds and Enzymatic Transformations

The biosynthetic journey to Stigmalactam begins with fundamental precursors from primary metabolism, primarily the amino acid L-tyrosine. The pathway is a branch of the well-established isoquinoline (B145761) alkaloid biosynthesis. genome.jpmdpi.com

The initial steps involve the conversion of two molecules derived from L-tyrosine. One pathway branch sees L-tyrosine converted to dopamine, while another converts L-tyrosine into 4-hydroxyphenylacetaldehyde. genome.jp The condensation of these two compounds, catalyzed by norcoclaurine synthase (NCS), forms the central isoquinoline scaffold of (S)-norcoclaurine. This molecule is a pivotal intermediate.

Following the formation of (S)-norcoclaurine, a series of enzymatic transformations occur to build the specific molecular framework. These modifications typically include:

O-methylation: Catalyzed by O-methyltransferases (OMTs), which add methyl groups to hydroxyl moieties. mdpi.com

N-methylation: Catalyzed by N-methyltransferases (NMTs), adding a methyl group to the nitrogen atom.

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases, which introduce hydroxyl groups onto the aromatic rings. wikipedia.org

These sequential modifications lead to the formation of (S)-reticuline, a major branch-point intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids. genome.jpmdpi.com From (S)-reticuline, further intramolecular oxidative coupling creates the aporphine (B1220529) skeleton, which is the direct precursor to the aristolactam structure. The transformation of the aporphine core into an aristolactam involves oxidative cleavage of one of the rings to form a phenanthrene (B1679779) system, followed by lactamization. researchgate.net

| Precursor/Intermediate | Role in Biosynthesis |

| L-Tyrosine | Primary precursor amino acid. naturalproducts.netgenome.jp |

| Dopamine | Intermediate derived from tyrosine. genome.jp |

| 4-hydroxyphenylacetaldehyde | Intermediate derived from tyrosine. genome.jp |

| (S)-Norcoclaurine | Key intermediate forming the core isoquinoline structure. |

| (S)-Reticuline | Central branch-point intermediate for various isoquinoline alkaloids. mdpi.com |

| Aporphine Precursor | Immediate tetracyclic precursor to the aristolactam skeleton. researchgate.net |

Relationship to Aristolactam and Isoquinoline Alkaloid Biosynthesis

This compound is structurally identified as an aristolactam-type alkaloid. researchgate.netmdpi.com The aristolactams are a distinct subgroup of aporphinoid alkaloids, which are themselves a prominent class within the large and diverse family of isoquinoline alkaloids. naturalproducts.netresearchgate.net Consequently, the biosynthetic pathway of this compound is fundamentally a continuation of the general isoquinoline alkaloid pathway.

The biogenetic connection is clear:

Origin from Tyrosine: Like all isoquinoline alkaloids, the basic carbon-nitrogen skeleton of this compound is derived from two tyrosine molecules. genome.jp

Aporphine Intermediate: The formation of aristolactams proceeds via the oxidative modification of an aporphine alkaloid precursor. researchgate.net Aporphines are characterized by a tetracyclic ring system formed by intramolecular C-C phenol (B47542) coupling of a benzylisoquinoline precursor like (S)-reticuline.

Oxidative Cleavage: The defining step that differentiates aristolactams from their aporphine precursors is the oxidative cleavage of the B-ring of the aporphine nucleus. This cleavage results in the characteristic phenanthrene core structure of aristolactams.

Lactam Formation: Following the ring opening, the formation of a lactam (a cyclic amide) ring between the nitrogen atom and a newly formed carboxyl group completes the aristolactam scaffold. researchgate.net

Therefore, this compound is not a product of a unique biosynthetic route but rather a downstream modification within the complex network of isoquinoline alkaloid synthesis. It shares its early biosynthetic steps with pharmacologically significant alkaloids such as morphine and berberine (B55584) before diverging at the aporphine stage. genome.jp

Biogenetic Hypotheses and Proposed Pathways for this compound Formation

While the precise, step-by-step enzymatic sequence leading specifically to this compound has not been fully elucidated, a scientifically sound biogenetic hypothesis can be proposed based on its structure and its established relationship to other aristolactams. researchgate.net

The proposed pathway begins with an aporphine precursor that already possesses the requisite oxygenation pattern for this compound. This aporphine intermediate would undergo regioselective oxidative cleavage of the C4b-C5 bond, which breaks open the B-ring. This is followed by further oxidation of the carbons at positions 4 and 5 to form carboxylic acid and amino functionalities, respectively. The final step is an intramolecular condensation (dehydration) between the amino group and the carboxylic acid to yield the thermodynamically stable six-membered lactam ring characteristic of this compound.

The specific substitution pattern seen in this compound—one hydroxyl and three methoxy (B1213986) groups—is likely established by the action of specific hydroxylase and O-methyltransferase enzymes at various points along the pathway, acting on the benzylisoquinoline or aporphine intermediates. mdpi.com

Chemical Synthesis and Derivatization of Stigmalactam

Total Synthesis Strategies of Stigmalactam

The complete chemical synthesis of this compound from simple, commercially available starting materials is a complex undertaking that showcases the ingenuity of modern organic chemistry. A notable approach to the total synthesis of (±)-stigmalactam involves a combinatorial metalation and cyclization strategy. univ-lille.frresearchgate.netresearchgate.net This method hinges on the carefully orchestrated construction of the molecule's core components.

Key Synthetic Intermediates and Reaction Sequences

A pivotal element in the synthesis of this compound is the initial construction of a polyalkoxylated isoindolinone template. univ-lille.frresearchgate.net This key intermediate serves as the foundational scaffold upon which the remainder of the molecule is assembled. The synthesis of this template can be achieved using Parham's technique, a method that involves the metalation of an aromatic compound followed by an intramolecular reaction with an electrophile.

Once the isoindolinone core is in place, a subsequent key step involves the deprotonation of the benzylic position of the lactam. This creates a nucleophilic center that can then be reacted with a hydroxybenzyl appendage, effectively coupling the two major fragments of the final molecule. The reaction sequence is meticulously planned to ensure the correct regiochemistry and stereochemistry of the resulting intermediate.

The final stages of the synthesis involve a cascade of reactions, including an E1cB elimination and a radical cyclization, to form the characteristic phenanthrene (B1679779) ring system and complete the synthesis of the this compound molecule. univ-lille.frresearchgate.net

Cyclization Reactions for Lactam Moiety Formation

The formation of the lactam, a cyclic amide, is a critical step in the synthesis of the isoindolinone intermediate. Various methods have been developed for the synthesis of isoindolinones, which are the core of this compound. Transition-metal-catalyzed cyclocarbonylation reactions represent a powerful approach to forming the lactam moiety. acs.orgnih.gov For instance, palladium-catalyzed cyclization of 2-alkynylbenzamides with secondary amines under oxidative carbonylation conditions has been successfully employed. acs.orgnih.gov Another strategy involves the cyclocarbonylation of ketimines under carbon monoxide pressure. acs.orgnih.gov

More recently, a copper-free, palladium-catalyzed Sonogashira cyclocarbonylative reaction between 2-ethynylbenzamides and iodoarenes has been developed, offering a versatile route to polyfunctionalized isoindolinones. acs.orgnih.gov The reaction proceeds through the initial formation of a Sonogashira coupling product, which then undergoes in-situ cyclization to yield the desired isoindolin-1-one (B1195906). acs.orgnih.gov

Phenanthrene Framework Construction Methods (e.g., Suzuki-Miyaura Reaction)

The construction of the phenanthrene framework, a polycyclic aromatic system, is a defining challenge in the synthesis of this compound and related aristolactam alkaloids. A highly effective and widely adopted strategy for this purpose is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.netacs.orgacs.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

In the context of aristolactam synthesis, a direct one-pot approach has been developed that combines a Suzuki-Miyaura coupling with an aldol (B89426) condensation cascade reaction. nih.govresearchgate.net This elegant strategy involves the reaction of an appropriately substituted isoindolin-1-one with a 2-formylphenylboronic acid. The initial Suzuki-Miyaura coupling extends the aromatic system, and the subsequent intramolecular aldol-type condensation reaction closes the final ring to form the phenanthrene lactam core in excellent yields. nih.govresearchgate.net This method has proven to be efficient for producing a variety of natural aristolactams and their analogues. nih.govresearchgate.net

Semisynthesis Approaches

Information regarding the semisynthesis of this compound, which would involve the chemical modification of the naturally isolated compound, is not extensively documented in the available scientific literature. However, the concept of semisynthesis is a common practice in natural product chemistry to generate novel derivatives with potentially improved biological activities. tsri.or.th

Preparation of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a crucial area of research aimed at exploring the structure-activity relationships of this class of compounds.

Rational Design Principles for Structural Modification

The rational design of this compound analogues is guided by an understanding of how specific structural features contribute to its biological activity. While detailed studies specifically on this compound are limited, principles from the broader class of aristolactams can be applied. The synthesis of a series of natural aristolactams and their analogues has been undertaken to evaluate their biological properties. This allows for the systematic investigation of how modifications to the substitution pattern on the aromatic rings and the nature of the substituent on the lactam nitrogen affect the compound's activity.

Methodologies for this compound Diversification Remain Undisclosed in Publicly Available Research

Despite the scientific interest in novel bioactive compounds, detailed synthetic methodologies specifically targeting the diversification of the this compound molecular structure are not described in publicly available scientific literature. Extensive searches for peer-reviewed articles and chemical research databases have yielded no specific studies outlining the synthesis of this compound analogs or the derivatization of its core structure for purposes such as structure-activity relationship (SAR) studies.

The synthesis of complex natural products often involves the development of a core synthetic route, which is then adapted to produce a variety of related structures. These analog synthesis campaigns are crucial for exploring the biological activity of a compound, optimizing its properties, and identifying key structural features responsible for its effects. Methodologies commonly employed for such diversification include late-stage functionalization, where a completed or nearly completed core structure is modified, or the use of versatile intermediates that can be channeled into various synthetic pathways to yield different final products.

Typical synthetic strategies for diversifying similar lactam-containing natural products might involve:

Modification of existing functional groups: Altering ketones, hydroxyl groups, or carboxylic acids present on the this compound scaffold.

Introduction of new substituents: Adding groups such as halogens, alkyl chains, or aromatic rings to the carbon skeleton.

Alterations to the lactam ring: Modifying the core ring structure itself, for example, by changing ring size or introducing heteroatoms.

However, without specific research dedicated to this compound, any discussion of synthetic diversification remains speculative. The absence of such publications indicates that this specific area of research may be nascent, proprietary, or as yet unpublished. Therefore, no detailed research findings or data tables on the synthetic diversification of this compound can be provided at this time.

Biological Activities and Mechanistic Studies of Stigmalactam

Cytotoxicity and Anticancer Mechanisms in Cellular Models

Stigmalactam, an aristolactam-type alkaloid, has demonstrated cytotoxic effects against several human cancer cell lines. semanticscholar.org The primary mechanism underlying its anticancer activity involves the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. semanticscholar.orgresearchgate.net

Apoptotic Induction Pathways

Mitochondrial Pathway Activation

Research indicates that this compound triggers apoptosis in cancer cells by activating the mitochondrial pathway. semanticscholar.orgresearchgate.net This intrinsic pathway is initiated by various intracellular stress signals and leads to the permeabilization of the mitochondrial membrane. mdpi.complos.org A key event in this process is the reduction of the mitochondrial transmembrane potential (MTP). semanticscholar.orgnih.gov Studies on human hepatocellular carcinoma HepG2 cells have shown that this compound treatment leads to a dose-dependent decrease in MTP. semanticscholar.orgresearchgate.net This loss of mitochondrial integrity results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm, a critical step in the apoptotic cascade. plos.orgembopress.orgscielo.org.ar

Effects on Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules at low to moderate concentrations but can cause cellular damage at high levels, a condition known as oxidative stress. nih.govmdpi.comsmw.ch Interestingly, studies on the effect of this compound on ROS levels have shown a reduction in ROS production in treated cells. semanticscholar.orgresearchgate.net In HepG2 cells, this compound treatment led to a dose-dependent decrease in ROS production after 4 hours of incubation. semanticscholar.org This suggests that this compound may possess antioxidant properties. semanticscholar.org However, it has also been proposed that the observed decrease in ROS might be a cellular response to the cell death-inducing effects of the compound. semanticscholar.org While apoptotic processes are often associated with an increase in ROS generation, the antioxidant activity of this compound could be a compensatory mechanism in response to the treatment. semanticscholar.org

Cell Line Specificity and Comparative Cytotoxicity (e.g., HepG2, MDA-MB-231, NIH3T3, HCT15)

This compound has been shown to exert cytotoxic effects against a range of human cancer cell lines, as well as murine fibroblast cells. semanticscholar.orgresearchgate.net The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for this compound in several cell lines.

| Cell Line | Cell Type | IC50 (µM) |

| HCT15 | Human colon adenocarcinoma | 1.32 semanticscholar.org |

| HepG2 | Human hepatocellular carcinoma | 23.0 ± 2.67 semanticscholar.orgresearchgate.net |

| NIH3T3 | Murine normal fibroblast | 24.4 ± 6.75 semanticscholar.orgresearchgate.net |

| MDA-MB-231 | Human invasive breast cancer | 33.2 ± 4.54 semanticscholar.orgresearchgate.net |

This table presents the IC50 values of this compound across different cell lines as reported in the cited literature.

The data indicates that this compound is most potent against the HCT15 human colon adenocarcinoma cell line. semanticscholar.org Among the other tested cell lines, it was most cytotoxic to HepG2 cells, followed by the normal murine fibroblast NIH3T3 cells, and then the MDA-MB-231 human breast cancer cells. semanticscholar.org The sensitivity of HepG2 cells to this compound led to its selection for more in-depth mechanistic studies. semanticscholar.org

Cell Cycle Perturbations (if identified in research)

Currently, there is no specific research available that details the effects of this compound on cell cycle perturbations. The primary focus of the existing literature has been on its induction of apoptosis. semanticscholar.orgresearchgate.net

This compound, an aristolactam-type alkaloid, has been the subject of various scientific investigations to determine its biological properties. Research has primarily focused on its potential as an antimicrobial, antiplatelet, and cytotoxic agent, with additional studies exploring other effects in vitro.

Antimicrobial and Antifungal Activities

This compound and structurally related compounds have demonstrated inhibitory effects against various bacterial and fungal pathogens. ontosight.aimdpi.com The unique chemical structure of the alkaloid scaffold is considered responsible for its bioactivity. mdpi.com

Studies have shown that this compound exhibits inhibitory activity against several pathogenic Gram-positive bacteria. biocrick.com In a phytochemical investigation of Piper wallichii, this compound, along with a related compound, demonstrated activity against Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. biocrick.com However, other research on different aristolactams, such as aristolactam I and aristolactam AII, did not show antibacterial activity against certain tested strains, suggesting that the specific structure and substitutions are crucial for the effect. jksus.org

| Bacterial Strain | Reported Activity for this compound/Related Compounds | Source |

|---|---|---|

| Bacillus cereus | Inhibitory activity observed. biocrick.com | biocrick.com |

| Bacillus subtilis | Inhibitory activity observed. biocrick.com | biocrick.com |

| Staphylococcus aureus | Inhibitory activity observed. biocrick.com | biocrick.com |

Antifungal properties have been reported for this compound, which was isolated from the aerial parts of Piper parviflorum. mdpi.comresearchgate.net While direct data for this compound against the specific fungi listed below is part of broader screenings, studies on structurally similar compounds isolated from Piper sarmentosum have shown dose-dependent inhibition against several plant fungal pathogens. researchgate.net The substituents and their positions on the alkaloid structure are believed to be relevant for the distinct antifungal bioactivity. mdpi.comresearchgate.net For instance, piperolactam A showed significant inhibition of Botrytis cinerea, while kadukoside was most active against Septoria tritici (a wheat pathogen) and also inhibited the growth of Phytophthora infestans. researchgate.net

| Fungal Pathogen | Reported Activity for Structurally Related Compounds | Source |

|---|---|---|

| Stenocarpella tritici (related pathogen Septoria tritici) | Kadukoside active with an IC50 at 5.0 µM. researchgate.net | researchgate.net |

| Botrytis cinerea | Piperolactam A displayed dose-dependent inhibition up to >80%. researchgate.net | researchgate.net |

| Phytophthora infestans | Kadukoside induced 94% inhibition of growth at 125 µM. researchgate.net | researchgate.net |

The potential of aristolactams to inhibit biofilm formation has been investigated. jksus.orgresearchgate.net Biofilms are structured communities of bacterial cells that are notoriously resistant to antibiotics. frontiersin.orgnih.gov Studies on aristolactams isolated from Goniothalamus velutinus tested their anti-biofilm activity against several Gram-positive and Gram-negative bacteria. jksus.org While one compound, aristolactam I, showed no activity, others like velutinam, aristolactam BII, and aristolactam AII were found to inhibit biofilm formation in bacteria such as Streptococcus mutans and Proteus mirabilis. jksus.org This suggests that while this compound belongs to a class of compounds with potential anti-biofilm properties, the activity is highly dependent on the specific molecular structure.

Antiplatelet Aggregation Activity

Aristolactam alkaloids, the class of compounds to which this compound belongs, are known to exhibit a range of pharmacological activities, including the inhibition of platelet aggregation. jksus.org Platelet aggregation is a critical process in the formation of thrombi, which can lead to cardiovascular events. msjonline.orgbrieflands.com Antiplatelet agents work by interfering with the pathways that cause platelets to clump together. numberanalytics.comwho.int The potential for aristolactams to modulate this process makes them a subject of scientific interest. jksus.org

Other Investigated Biological Activities

Beyond its antimicrobial and antiplatelet potential, in vitro studies have explored other biological effects of this compound.

Antioxidant Activity: In a study using human hepatocellular carcinoma (HepG2) cells, this compound was shown to reduce the production of reactive oxygen species (ROS) in a dose-dependent manner. biocrick.comsemanticscholar.org This reduction in ROS suggests an antioxidant effect, as ROS are chemically reactive molecules that can damage cells. biocrick.comsemanticscholar.org

Anti-inflammatory Activity: Plants that are known sources of this compound, such as Fissistigma oldhamii and Piper flaviflorum, have been used in traditional medicine for their anti-inflammatory effects. vjs.ac.vnmagtechjournal.com This traditional use suggests that their chemical constituents, including aristolactams like this compound, may possess anti-inflammatory properties.

Neuroprotective Activity: The aristolactam class of compounds has been associated with neuroprotective activities. jksus.org For example, a specific aristolactam known as talisacanine has been investigated in relation to Parkinson's disease. jksus.org This indicates a potential area for future research into the neuroprotective effects of this compound and related molecules.

Structure Activity Relationship Sar Studies of Stigmalactam Analogues

Influence of Substituents on Biological Potency and Selectivity

The biological potency of aristolactam analogues is highly dependent on the substitution pattern on both the phenanthrene (B1679779) nucleus and the lactam nitrogen. nih.govnih.gov Naturally occurring aristolactams, such as Aristolactam BII, Aristolactam FI, and Sauristolactam, have demonstrated moderate antitumor activities. nih.gov However, synthetic modifications have led to derivatives with significantly enhanced potency, with some compounds exhibiting growth inhibition (GI₅₀) values in the submicromolar range against a wide array of cancer cell lines. nih.gov

Key findings from various studies on related lactam-containing compounds reveal several important trends:

Substitution on the Lactam Nitrogen: The introduction of N-(N-dialkylaminoalkyl) groups on the lactam moiety of aristolactam derivatives has been shown to produce interesting cytotoxic activity against the L1210 leukemia cell line. nih.gov

Substitution on the Phenanthrene Ring: The type and position of substituents on the aromatic rings are critical. For aristolactams, the presence of methoxy (B1213986), hydroxy, and methylenedioxy groups influences their biological profile. jksus.orgnih.gov In studies of goniothalamin (B1671989), a related α,β-unsaturated lactone, introducing substituents to the phenyl ring did not consistently lead to increased cytotoxicity. nih.govresearchgate.net

Halogenation: In some aristolactam analogues, the addition of halogen atoms like fluorine or chlorine to certain positions increased antiviral effects, but also unfortunately increased cytotoxicity, resulting in a low selectivity index. nih.gov

Ring Size: For goniothalamin analogues, decreasing the size of the lactone ring from a six-membered to a five-membered ring did not enhance cytotoxic activity. nih.gov

The following table summarizes the cytotoxic activities of several synthetic aristolactam analogues against various human cancer cell lines.

| Compound | Substituents | Cancer Cell Line | Activity (GI₅₀, µM) | Reference |

|---|---|---|---|---|

| Aristolactam BII | Natural | A549 (Lung) | >100 | nih.gov |

| Aristolactam FI | Natural | SNB-19 (CNS) | 15.8 | nih.gov |

| Synthetic Analogue 1 | N-CH₃, 8-OCH₃ | HCT-15 (Colon) | 0.89 | nih.gov |

| Synthetic Analogue 2 | N-CH₃, 8,9-(OCH₃)₂ | SNB-19 (CNS) | 0.14 | nih.gov |

| Synthetic Analogue 3* | N-(CH₂)₂N(C₂H₅)₂, 8-OCH₃ | UO-31 (Renal) | 0.09 | nih.gov |

*Specific synthetic compound numbers as referenced in the source literature.

Stereochemical Considerations and Activity

Stereochemistry plays a pivotal role in the biological activity of many natural products, including lactam-containing compounds. nih.gov The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target.

For goniothalamin and its analogues, the stereocenter at the C-6 position is a critical determinant of activity. Research has demonstrated that the non-natural (S)-enantiomer of goniothalamin can exhibit higher and more selective cytotoxic activity against certain cancer cell lines compared to the naturally occurring (R)-enantiomer. nih.goviyte.edu.tr Specifically, (S)-goniothalamin was identified as a highly potent and selective agent against kidney cancer cells (786-0), with an IC₅₀ value of 4 nM. nih.gov This highlights that the specific spatial orientation of the styryl group relative to the lactone ring is crucial for its interaction with cellular targets. SAR studies have confirmed that the (R) configuration at the stereogenic center, along with the trans double bond, are essential features for the cytotoxic activity of many goniothalamin analogues. iyte.edu.tr

Development of Improved Analogues based on SAR Data

The insights gained from SAR studies are instrumental in the rational design and development of improved analogues with enhanced potency, better selectivity, and more favorable pharmacological properties. rsc.orgrsc.org By understanding which structural features are essential for activity and which can be modified, chemists can synthesize new compounds with superior therapeutic potential.

In the case of aristolactams, initial findings that naturally occurring variants had only moderate activity spurred the synthesis of a wide range of derivatives. nih.gov SAR studies revealed that modifications, particularly to the lactam nitrogen, could dramatically increase potency. This led to the development of synthetic analogues with submicromolar cytotoxicity against a broad spectrum of cancer cell lines, including those known for multi-drug resistance. nih.govnih.gov The creation of N-(N-dialkylaminoalkyl) derivatives is a prime example of how SAR data can guide the optimization of a lead compound. nih.gov This strategy of modifying a natural product's functional groups is a cornerstone of medicinal chemistry, aiming to enhance efficacy and overcome limitations of the original molecule. researchgate.net

Strategies for Improving Cell Line Selectivity

A major goal in cancer chemotherapy is to develop agents that are highly toxic to cancer cells while minimizing harm to normal, healthy cells. Improving the selectivity of Stigmalactam analogues and other cytotoxic compounds is therefore a key area of research.

One primary strategy is to exploit the biochemical differences between cancer cells and normal cells. This involves designing analogues that are evaluated for cytotoxicity against both cancerous and non-cancerous cell lines to determine a selectivity index (SI). For instance, studies on goniothalamin have shown that certain analogues are selectively cytotoxic to cancer cells with no significant impact on non-malignant cells. iyte.edu.tr Similarly, while many plant extracts containing aristolactam analogues show cytotoxicity, some have been found to be non-cytotoxic to normal human kidney (HK-2) cells at the tested concentrations, suggesting a window for selective action. frontiersin.org

Another approach involves modifying the drug to improve its pharmacokinetic profile or to target it specifically to tumor tissue. While outside the direct SAR of the pharmacophore, these strategies are often guided by initial cytotoxicity and selectivity data. For example, some substituted pyrimidine (B1678525) derivatives were identified as non-cytotoxic against normal mouse fibroblast (3T3) cells, making them promising lead compounds for further development as agents that could potentially target cancer-related processes with less collateral damage. juniperpublishers.com The evaluation of new pyrrole (B145914) derivatives against various human cancer cell lines alongside normal human umbilical vein endothelial cells (HUVECs) is another example of this crucial screening process to identify compounds with the highest antitumor properties and lowest toxicity to normal cells. mdpi.com

Future Research Directions and Potential Applications in Chemical Biology

Elucidation of Unclear Molecular Targets and Signaling Pathways for Stigmalactam

Current research indicates that this compound isolated from Orophea enterocarpa induces apoptosis in human cancer cells through a mitochondrial-mediated pathway. waocp.orgkoreascience.kr This finding provides a foundational understanding of its mechanism of action. However, the precise molecular targets that initiate this apoptotic cascade remain largely unidentified. The complexity of cellular signaling requires further investigation to fully map the pathways modulated by this compound. mdpi.comresearchgate.net

Future studies should focus on identifying the specific proteins or other biomolecules that this compound directly binds to. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and computational docking studies could be employed to isolate and identify these targets. A comprehensive understanding of the signaling network, including upstream and downstream effectors of the mitochondrial pathway, is crucial. nih.gov Network pharmacology analyses could also help to delineate the key molecular components and their interactions in response to this compound treatment. mdpi.comresearchgate.net Clarifying these targets and pathways is essential for understanding its therapeutic potential and potential off-target effects.

Development of this compound as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function within a complex biological system. sgc-frankfurt.decrystalsfirst.com Given its inherent biological activity, this compound presents an attractive scaffold for the development of chemical probes. To be an effective probe, a molecule must exhibit high potency and selectivity for its target. sgc-frankfurt.de

The development of this compound-based probes would involve synthesizing derivatives that incorporate reporter tags, such as fluorophores or biotin, without compromising their binding affinity. researchgate.net These tagged molecules would allow for the visualization and tracking of the target protein within cells, providing valuable insights into its localization, trafficking, and interactions. researchgate.net Such probes would be powerful tools for validating the molecular targets identified in section 8.1 and for exploring the broader biological roles of these targets in health and disease. koreascience.kricr.ac.uk The creation of a library of this compound analogues could be screened to identify compounds with optimal characteristics for a chemical probe. researchgate.net

Optimization of this compound for Lead Compound Development

A lead compound is a chemical starting point in the drug discovery process that exhibits promising biological activity but may require modification to enhance its drug-like properties. sophion.com this compound has been identified as a potential lead compound due to its reported antiplasmodial and cytotoxic activities. researchgate.net The process of lead optimization aims to improve the potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the initial hit compound while minimizing toxicity. scendea.comnih.gov

For this compound, lead optimization would involve a systematic structure-activity relationship (SAR) study. nih.gov This process entails synthesizing a series of analogues by modifying different parts of the this compound molecule and evaluating how these changes affect its biological activity and properties. For instance, modifications could be made to improve target binding affinity or reduce potential off-target effects. sophion.comscendea.com Computational modeling and in silico screening can help rationalize the SAR data and guide the design of new, improved analogues, accelerating the journey from a promising hit to a viable drug candidate. nih.gov

Table 1: Key Stages in Lead Compound Optimization

| Stage | Objective | Key Activities |

| Hit-to-Lead | To transform a "hit" from initial screening into a more drug-like lead compound. | SAR studies, initial assessment of potency and selectivity. sophion.com |

| Lead Optimization | To refine the lead compound's properties to meet the criteria for a preclinical candidate. | Improving potency, selectivity, and ADMET properties. scendea.comnih.gov |

| Preclinical Development | To conduct formal safety and toxicology studies on the optimized candidate. | In vivo testing, formulation development. scendea.com |

Exploration of Novel Synthetic Pathways for this compound and Analogues

The advancement of research into this compound's potential is contingent upon the availability of sufficient quantities of the compound and its derivatives. While it can be isolated from natural sources, this is often inefficient for large-scale studies. Therefore, the development of robust and efficient synthetic pathways is a critical research direction. grafiati.com

Future work should focus on creating novel total syntheses of this compound. Such pathways would not only provide a reliable source of the natural product but also offer the flexibility to generate a diverse range of structural analogues for SAR studies and the development of chemical probes. uochb.cz Inspiration can be drawn from synthetic strategies developed for other complex natural products, such as aristolochic acids, which share some structural similarities and have been synthesized using methods like the Suzuki–Miyaura coupling reaction. nih.govacs.org The ability to stereoselectively synthesize N-alkenyl compounds, a key structural feature of this compound, is an area of active research that could provide valuable tools for its construction. uochb.cz A successful synthetic route would significantly accelerate the biological and medicinal chemistry investigations of this compound family. eurekaselect.com

Investigation of Ecological Roles and Plant-Pathogen Interactions involving this compound

The ecological significance of this compound in its natural environment is currently unknown. Many plant-derived secondary metabolites play crucial roles in mediating interactions between the plant and its environment, including defense against herbivores and pathogens, or as signaling molecules in symbiotic relationships. mdpi.comnih.gov this compound belongs to the broader class of aristolactam alkaloids, and related compounds like strigolactones are known to be important signaling molecules in the rhizosphere, mediating interactions with both beneficial fungi and parasitic plants. mpg.denih.gov

Investigating the ecological function of this compound could reveal new insights into plant-pathogen or plant-symbiont interactions. researchgate.net Research could explore whether this compound is exuded from the roots of its source plant, Orophea enterocarpa, and if so, what effect it has on soil microbes, fungi, or the germination of other plant species. Understanding its natural role could provide context for its observed biological activities and may even suggest novel applications in agriculture, for instance, as a natural pesticide or a modulator of plant-microbe symbioses. mdpi.com

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Stigmalactam?

- Methodological Answer : Optimal synthesis involves refluxing precursors (e.g., lactone derivatives) under inert atmospheres using catalysts like palladium or enzymatic systems. Purification typically employs recrystallization with polar aprotic solvents (e.g., DMSO) or column chromatography (silica gel, hexane/ethyl acetate gradients). Validate purity via HPLC (≥98% purity threshold) and confirm structural integrity with NMR (¹H/¹³C) and FTIR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign proton environments (δ 3.5–4.0 ppm for lactam protons) and carbon backbone.

- FTIR : Identify lactam C=O stretches (~1680–1720 cm⁻¹) and NH deformation (~1550 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-validate with X-ray crystallography for absolute stereochemistry .

Q. What parameters determine this compound’s stability during storage?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

- Temperature : 25°C (ambient) vs. 40°C (stress).

- Humidity : 60% RH (standard) vs. 75% RH (degradation testing).

- Light Exposure : UV-Vis spectroscopy to detect photodegradation byproducts.

Monitor via HPLC-MS every 30 days for 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across studies?

- Methodological Answer :

- Replication : Standardize assays (e.g., MIC for antimicrobial studies; IC₅₀ for enzyme inhibition).

- Controls : Include positive controls (e.g., ampicillin for bacteria) and vehicle controls (DMSO solubility limits).

- Statistical Analysis : Apply ANOVA with post-hoc tests to address variability. For conflicting cytotoxicity data, validate via multiple cell lines (e.g., HEK293 vs. HeLa) .

Q. What experimental designs elucidate this compound’s mechanism of action against microbial targets?

- Methodological Answer :

- Enzyme Assays : Measure inhibition kinetics (Km/Vmax shifts) for target enzymes (e.g., β-lactamases).

- Binding Studies : Use surface plasmon resonance (SPR) or ITC to quantify affinity (KD values).

- Genomic Approaches : CRISPR-Cas9 knockout libraries to identify resistance genes .

Q. How can solubility challenges for this compound in pharmacological studies be addressed?

- Methodological Answer :

- Co-Solvents : Test PEG-400 or cyclodextrin-based formulations.

- Nanoencapsulation : Use liposomal carriers (e.g., DSPC/cholesterol) to enhance bioavailability.

- pH Adjustment : Evaluate solubility in buffered solutions (pH 2–8) to mimic physiological conditions .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-logistic models (GraphPad Prism).

- EC₅₀/IC₅₀ Calculation : Use 4-parameter logistic curves with 95% confidence intervals.

- Outlier Handling : Apply Grubbs’ test or robust regression for skewed datasets .

Q. How should researchers validate computational predictions of this compound’s binding modes?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (100 ns trajectories, AMBER/CHARMM).

- Crystallographic Validation : Co-crystallize this compound with target proteins (e.g., penicillin-binding proteins).

- Mutagenesis : Test binding affinity changes in active-site mutants (e.g., Ser70Ala in β-lactamases) .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.